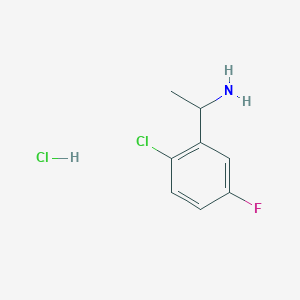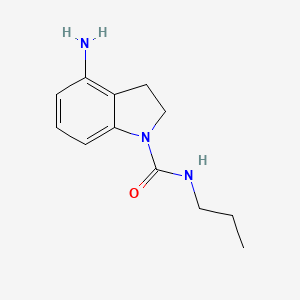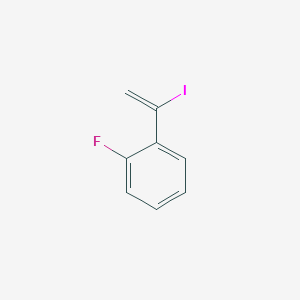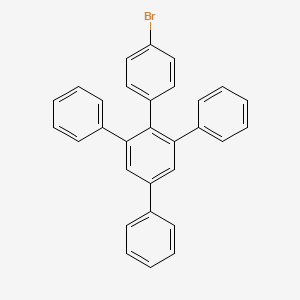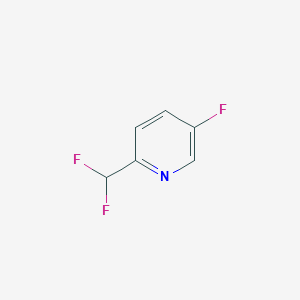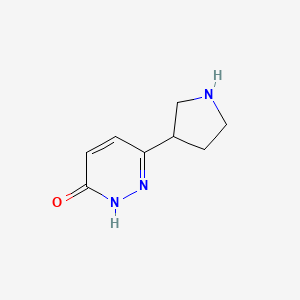![molecular formula C38H30F12IrN4P B13645783 (Ir[Me(Me)ppy]2(4,4'-dCF3bpy))PF6](/img/structure/B13645783.png)
(Ir[Me(Me)ppy]2(4,4'-dCF3bpy))PF6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (Ir[Me(Me)ppy]2(4,4’-dCF3bpy))PF6 is an iridium-based complex known for its photocatalytic properties. It is used in various photoredox catalysis applications due to its ability to facilitate a wide range of chemical transformations under visible light. The compound’s full name is bis[2-(2,4-dimethylphenyl)pyridinato-N,C2’]iridium(III) bis[4,4’-bis(trifluoromethyl)-2,2’-bipyridine] hexafluorophosphate.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Ir[Me(Me)ppy]2(4,4’-dCF3bpy))PF6 typically involves the following steps:
Ligand Preparation: The ligands 2-(2,4-dimethylphenyl)pyridine and 4,4’-bis(trifluoromethyl)-2,2’-bipyridine are synthesized separately.
Complex Formation: The iridium precursor, usually iridium trichloride, is reacted with the ligands in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like ethylene glycol at elevated temperatures.
Purification: The resulting complex is purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of (Ir[Me(Me)ppy]2(4,4’-dCF3bpy))PF6 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of ligands and iridium precursor are reacted in industrial reactors.
Automated Purification: High-throughput purification techniques such as automated column chromatography are employed.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
The compound (Ir[Me(Me)ppy]2(4,4’-dCF3bpy))PF6 undergoes various types of reactions, including:
Photoredox Reactions: It acts as a photocatalyst in redox reactions, facilitating electron transfer under visible light.
Substitution Reactions: The compound can participate in ligand exchange reactions where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Photoredox Reactions: Common reagents include alkyl halides and aryl halides. The reactions are typically carried out under visible light in the presence of a sacrificial electron donor.
Substitution Reactions: Ligand exchange reactions often involve the use of coordinating solvents such as acetonitrile or dichloromethane.
Major Products
Photoredox Reactions: The major products are typically alkylated or arylated compounds, depending on the substrates used.
Substitution Reactions: The products are new iridium complexes with different ligands.
Applications De Recherche Scientifique
The compound (Ir[Me(Me)ppy]2(4,4’-dCF3bpy))PF6 has a wide range of scientific research applications:
Chemistry: It is used as a photocatalyst in organic synthesis, enabling various transformations such as alkylation, arylation, and trifluoromethylation.
Biology: The compound is explored for its potential in photodynamic therapy, where it can generate reactive oxygen species to kill cancer cells.
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of light-emitting devices and solar cells due to its photophysical properties.
Mécanisme D'action
The mechanism of action of (Ir[Me(Me)ppy]2(4,4’-dCF3bpy))PF6 involves the following steps:
Light Absorption: The compound absorbs visible light, leading to the excitation of electrons.
Electron Transfer: The excited electrons are transferred to the substrate, initiating redox reactions.
Regeneration: The compound is regenerated by accepting electrons from a sacrificial donor, allowing it to participate in multiple catalytic cycles.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Ir[dF(CF3)ppy]2(dtbpy))PF6: Another iridium-based photocatalyst with similar applications in photoredox catalysis.
(Irdtbbpy2)PF6: Known for its use in visible-light-mediated transformations.
(Ir[dFppy]2(dtbbpy))PF6: Used in various photocatalytic organic transformations.
Uniqueness
The uniqueness of (Ir[Me(Me)ppy]2(4,4’-dCF3bpy))PF6 lies in its specific ligand structure, which imparts distinct photophysical properties and enhances its catalytic efficiency in certain reactions. The presence of trifluoromethyl groups in the bipyridine ligand increases the compound’s stability and reactivity under photoredox conditions.
This detailed article provides a comprehensive overview of the compound (Ir[Me(Me)ppy]2(4,4’-dCF3bpy))PF6, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C38H30F12IrN4P |
|---|---|
Poids moléculaire |
993.8 g/mol |
Nom IUPAC |
iridium(3+);4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine;4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate |
InChI |
InChI=1S/2C13H12N.C12H6F6N2.F6P.Ir/c2*1-10-3-5-12(6-4-10)13-9-11(2)7-8-14-13;13-11(14,15)7-1-3-19-9(5-7)10-6-8(2-4-20-10)12(16,17)18;1-7(2,3,4,5)6;/h2*3-5,7-9H,1-2H3;1-6H;;/q2*-1;;-1;+3 |
Clé InChI |
VNNVITXNTRQYEE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C[C-]=C(C=C1)C2=NC=CC(=C2)C.CC1=C[C-]=C(C=C1)C2=NC=CC(=C2)C.C1=CN=C(C=C1C(F)(F)F)C2=NC=CC(=C2)C(F)(F)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


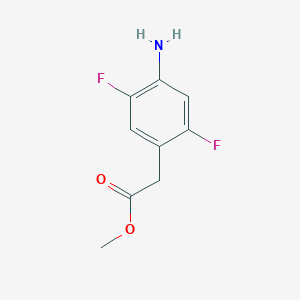

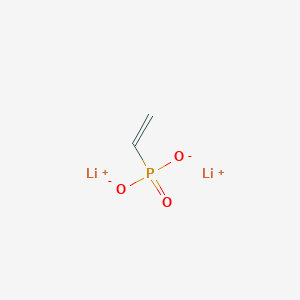
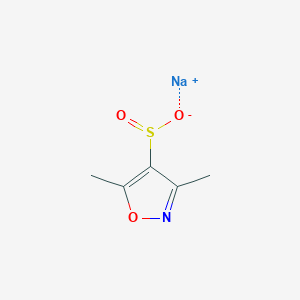
![2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B13645743.png)
![3-[(4-Methylphenyl)sulfanyl]propanal](/img/structure/B13645747.png)
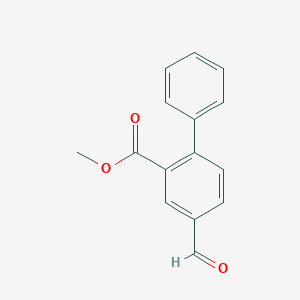
![1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol](/img/structure/B13645765.png)
